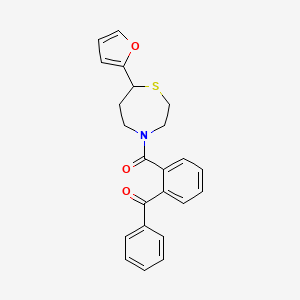

(2-Benzoylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzoylphenyl group is likely to be planar due to the conjugation of the benzene ring and the carbonyl group. The furan and thiazepan rings may adopt different conformations depending on the specific conditions .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The benzoyl group may undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The furan ring may participate in electrophilic aromatic substitution reactions, while the thiazepan ring may undergo ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group may increase the compound’s polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Catalytic Reactions and Synthesis : The compound has been involved in catalyzed reactions such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This process is utilized for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, featuring advantages like good yields, high selectivity, low catalyst loading, and fast reaction times (B. Reddy et al., 2012).

Pharmaceutical Applications : Certain derivatives of the compound, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, have been synthesized and are known for their therapeutic properties. These derivatives exhibit potential as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator agents (Sandra M. Bonilla-Castañeda et al., 2022).

Photopolymerization : The compound has been used in the study of nitroxide-mediated photopolymerization. It's been demonstrated that the compound can decompose under UV irradiation to generate radicals, which are crucial in the polymerization process. This study contributes to the understanding of the photophysical and photochemical properties of similar compounds (Y. Guillaneuf et al., 2010).

Antibacterial Activity and DNA Interaction : Diorganotin(IV) complexes with derivatives of the compound have been synthesized and studied for their antibacterial activity and DNA interaction. These studies offer insights into the potential biomedical applications of such complexes (T. Sedaghat et al., 2015).

VSMC Proliferation Inhibition : Derivatives of (furan-2-yl)(phenyl) methanones, related to the compound , have been synthesized and found to exhibit inhibitory activities against vascular smooth muscle cells (VSMC) proliferation, showing potential for cardiovascular disease treatment (Li Qing-shan, 2011).

Photocatalysis and H-transfer Reactions : The compound has been implicated in studies related to photocatalysis and H-transfer reactions, showcasing its utility in complex chemical transformations and synthesis (T. Pasini et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

[2-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3S/c25-22(17-7-2-1-3-8-17)18-9-4-5-10-19(18)23(26)24-13-12-21(28-16-14-24)20-11-6-15-27-20/h1-11,15,21H,12-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYKQWQBTWGQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2644115.png)

![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2644117.png)

![4-{[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2644119.png)

![4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2644121.png)

![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2644122.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2644129.png)

![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)